1H-Indole-3-carbonitrile, 5-fluoro-1-methyl-
Description
1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a fluorinated indole derivative characterized by a cyano (-CN) group at position 3, a fluorine atom at position 5, and a methyl (-CH₃) substituent at position 1. Indole-3-carbonitriles are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases (TRK) and hormone receptors (androgen receptor, AR) . The 5-fluoro substitution likely enhances metabolic stability and binding affinity, while the 1-methyl group improves lipophilicity and pharmacokinetic properties.
Properties
Molecular Formula |
C10H7FN2 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
5-fluoro-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C10H7FN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3 |
InChI Key |
XKOMJZKKKPWVSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-1 Methylation | Sodium hydride, methyl iodide/dimethyl sulfate | DMF or THF | Room temp to 50 °C | ~85-95 | Selective N-methylation |
| Carbonitrile introduction | Chlorosulfonyl isocyanate, DMF | Acetonitrile, DMF | 0 °C to room temp | ~90 | High yield, requires careful temp control |
| Fluorination (if needed) | Starting from 5-fluoroindole | - | - | - | Usually commercially available starting material |
Chemical Reaction Analysis
- Oxidation: The compound can be oxidized to indole oxides using agents like potassium permanganate or chromium trioxide.
- Reduction: The nitrile group can be reduced to amines using lithium aluminum hydride or catalytic hydrogenation.
- Electrophilic Substitution: Positions 2 and 3 on the indole ring are reactive sites for further substitution, enabling derivatization.
These transformations allow the compound to serve as a versatile intermediate in synthetic chemistry.
Summary of Research Results
- The chlorosulfonyl isocyanate method provides a robust, high-yielding route to 1-methyl-5-fluoro-1H-indole-3-carbonitrile with yields around 90% and high purity.
- Methylation of 5-fluoroindole is efficiently achieved under basic conditions with sodium hydride and methylating agents.
- The compound serves as a key intermediate in synthesizing biologically active derivatives, including antiviral and anticancer agents.
- Industrial methods optimize these reactions using continuous flow and catalyst systems to improve scalability and product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of 1H-Indole-3-amine, 5-fluoro-1-methyl-.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Substituent Effects on Physical Properties
Key Observations :
Key Observations :
Table 3: Pharmacological Profiles
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